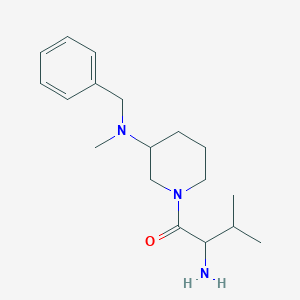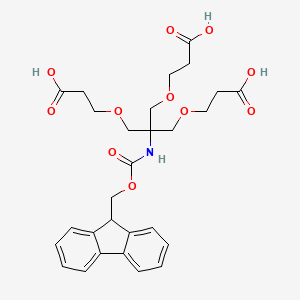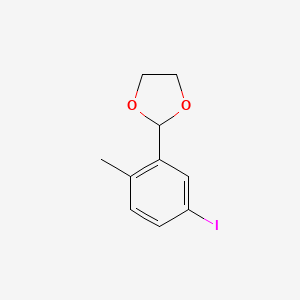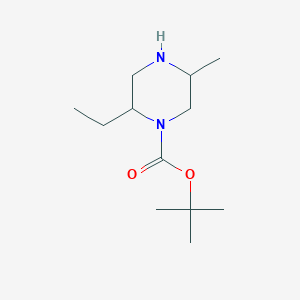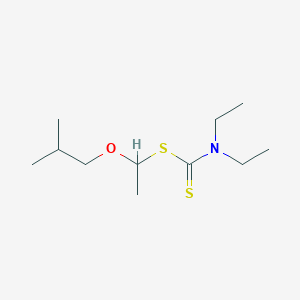
1-Isobutoxyethyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutoxyethyl diethylcarbamodithioate is a chemical compound with the molecular formula C11H23NOS2 and a molecular weight of 249.44 g/mol . This compound is known for its unique structure, which includes an isobutoxyethyl group and a diethylcarbamodithioate moiety. It is primarily used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
The synthesis of 1-Isobutoxyethyl diethylcarbamodithioate involves several steps. One common method includes the reaction of diethylamine with carbon disulfide to form diethylcarbamodithioic acid. This intermediate is then reacted with 1-isobutoxyethanol under controlled conditions to yield the final product . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
1-Isobutoxyethyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-Isobutoxyethyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: Although not widely used in clinical settings, it is explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: In industrial applications, it is used as an intermediate in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Isobutoxyethyl diethylcarbamodithioate involves its interaction with specific molecular targets. In polymerization reactions, it acts as a chain transfer agent, facilitating the controlled growth of polymer chains. The compound’s sulfur-containing groups play a crucial role in its reactivity, allowing it to form stable intermediates and products .
In biological systems, its mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
1-Isobutoxyethyl diethylcarbamodithioate can be compared with other similar compounds, such as:
Diethyldithiocarbamate: This compound shares the diethylcarbamodithioate moiety but lacks the isobutoxyethyl group. It is commonly used as a chelating agent and in various chemical reactions.
Isobutyl xanthate: Similar in structure, this compound contains an isobutyl group instead of the isobutoxyethyl group. It is used in mining and flotation processes.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and functional properties, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H23NOS2 |
|---|---|
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
1-(2-methylpropoxy)ethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C11H23NOS2/c1-6-12(7-2)11(14)15-10(5)13-8-9(3)4/h9-10H,6-8H2,1-5H3 |
Clave InChI |
WZVQEUREFYMQRA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SC(C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


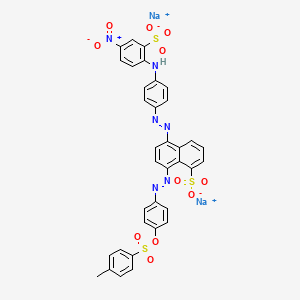
![N,N-bis[1-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14779860.png)
![(1R,3aS,3bR,5'R,7S,9aR,9bS,11aS)-7-methoxy-5',9a,11a-trimethyl-3a,3b,3',4,4',5',6,6',7,8,9,9a,9b,10,11,11a-hexadecahydro-3H-spiro[phenanthro[1,2-c]furan-1,2'-pyran]](/img/structure/B14779861.png)
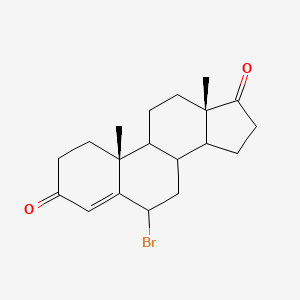
![(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B14779892.png)
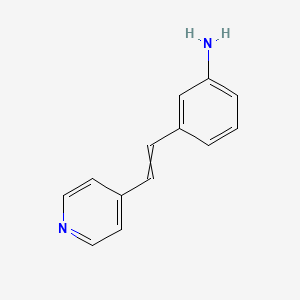
![Tert-butyl 4-[1-(5-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14779896.png)
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14779897.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole](/img/structure/B14779904.png)
![methyl 2-({1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}oxy)acetate](/img/structure/B14779916.png)
